

# A Comprehensive Technical Guide to Fmoc-5-Hydroxy-D-tryptophan

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## Compound of Interest

Compound Name: *Fmoc-5-Hydroxy-D-tryptophan*

Cat. No.: *B15233900*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-5-Hydroxy-D-tryptophan**, a key building block in peptide synthesis, particularly for the incorporation of modified amino acids. This document outlines its chemical properties, provides a detailed experimental protocol for its use, and explores the biological significance of the 5-hydroxy-D-tryptophan moiety.

## Core Data Presentation

**Fmoc-5-Hydroxy-D-tryptophan** is a derivative of the non-proteinogenic amino acid 5-Hydroxy-D-tryptophan, protected at the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of **Fmoc-5-Hydroxy-D-tryptophan**

Property	Value	Source
CAS Number	1353018-32-2	[1]
Molecular Formula	C <sub>26</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub>	
Molecular Weight	442.46 g/mol	
Appearance	White to off-white powder	Inferred from related compounds
Purity	>95%	[1]
Enantiomeric Excess (ee)	99%	[1]

Table 2: Comparative Data of Related Compounds

To provide a broader context, the following table compares the properties of **Fmoc-5-Hydroxy-D-tryptophan** with a structurally similar, commercially available analog. This data can be useful for estimating properties that are not readily available for the target compound.

Property	Fmoc-5-fluoro-D-tryptophan	Source
CAS Number	1257852-79-1	[2]
Molecular Formula	C <sub>26</sub> H <sub>21</sub> FN <sub>2</sub> O <sub>4</sub>	[2]
Molecular Weight	444.45 g/mol	[2]
Melting Point	168 - 183 °C	[2]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = +20 ± 2° (c=1 in DMF)	[2]
Purity	≥ 99.5% (Chiral HPLC)	[2]

## Experimental Protocols

The primary application of **Fmoc-5-Hydroxy-D-tryptophan** is in solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for the incorporation of this amino acid into a peptide chain.

## Protocol: Incorporation of **Fmoc-5-Hydroxy-D-tryptophan** into a Peptide Sequence via Fmoc-SPPS

### 1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin) in a reaction vessel.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
- Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
- Wash the resin thoroughly with DMF to remove residual piperidine.

### 2. Amino Acid Coupling:

- In a separate vial, dissolve **Fmoc-5-Hydroxy-D-tryptophan** (2-4 equivalents relative to the resin substitution) in DMF.
- Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, typically N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).
- Pre-activate the amino acid solution for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

### 3. Fmoc Deprotection:

- After successful coupling, wash the resin with DMF.
- Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF as described in step 1.
- Wash the resin thoroughly with DMF.

### 4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

### 5. Cleavage and Deprotection:

- Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
- The cleavage time will vary depending on the peptide sequence and protecting groups used.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge and wash the peptide pellet with cold ether to remove scavengers and byproducts.

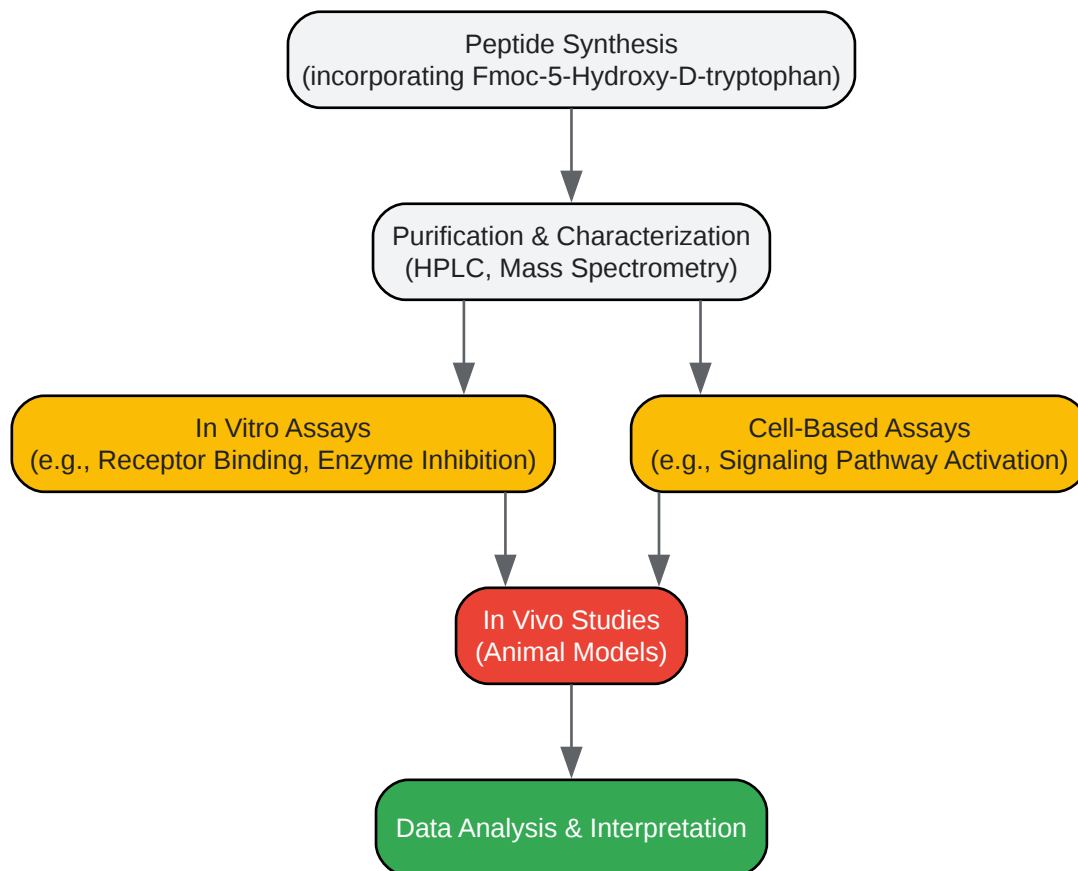
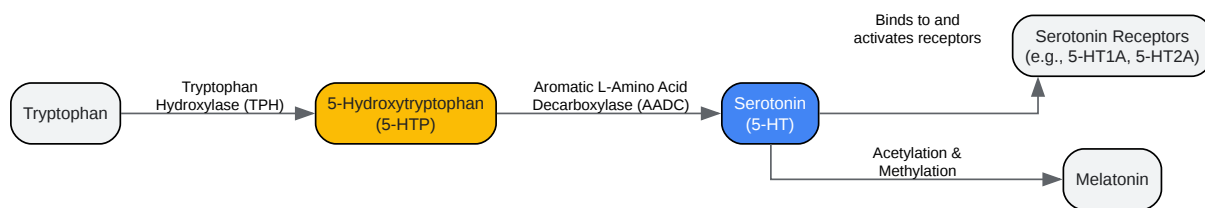
#### 6. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the final peptide by mass spectrometry to confirm its identity and purity.

## Signaling Pathways and Biological Relevance

While **Fmoc-5-Hydroxy-D-tryptophan** itself is a synthetic building block, the 5-hydroxy-D-tryptophan (5-HTP) moiety it carries is of significant biological interest. 5-HTP is the immediate precursor to the neurotransmitter serotonin. The incorporation of 5-hydroxy-D-tryptophan into peptides can be a strategy to create analogs of bioactive peptides with altered properties or to develop novel therapeutic agents that target the serotonergic system.[3]

The metabolic pathway from tryptophan to serotonin is a critical signaling cascade in the central nervous system and the gut.[3][4] This pathway regulates mood, sleep, appetite, and other physiological processes.[5][6]



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